molecular formula C4H3Cl2NO B13484552 4-Chloro-3-(chloromethyl)-1,2-oxazole

4-Chloro-3-(chloromethyl)-1,2-oxazole

Cat. No.: B13484552
M. Wt: 151.98 g/mol
InChI Key: YIWKDYCFXHHEAO-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)-1,2-oxazole is an organic compound with the molecular formula C4H3Cl2NO It is a heterocyclic compound containing both chlorine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chloromethyl)-1,2-oxazole typically involves the reaction of 3-(chloromethyl)-1,2-oxazole with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with 3-(chloromethyl)-1,2-oxazole under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(chloromethyl)-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-(chloromethyl)-1,2-oxazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base, such as sodium hydroxide (NaOH).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used.

Scientific Research Applications

4-Chloro-3-(chloromethyl)-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chloromethyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2-oxazole: Lacks the additional chlorine atom at the 4-position.

    4-Chloro-1,2-oxazole: Lacks the chloromethyl group at the 3-position.

    3-Methyl-4-chloro-1,2-oxazole: Contains a methyl group instead of a chloromethyl group.

Uniqueness

4-Chloro-3-(chloromethyl)-1,2-oxazole is unique due to the presence of both chlorine atoms and the oxazole ring, which imparts distinct chemical reactivity and potential biological activity. Its dual chlorination makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C4H3Cl2NO

Molecular Weight

151.98 g/mol

IUPAC Name

4-chloro-3-(chloromethyl)-1,2-oxazole

InChI

InChI=1S/C4H3Cl2NO/c5-1-4-3(6)2-8-7-4/h2H,1H2

InChI Key

YIWKDYCFXHHEAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CCl)Cl

Origin of Product

United States

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